molecular formula C7H11BrSi B3045456 (E)-(4-Bromobut-3-en-1-yn-1-yl)trimethylsilane CAS No. 107646-62-8

(E)-(4-Bromobut-3-en-1-yn-1-yl)trimethylsilane

Cat. No.: B3045456
CAS No.: 107646-62-8
M. Wt: 203.15 g/mol
InChI Key: HLZBLUKDUBOQPX-UHFFFAOYSA-N
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Description

(E)-(4-Bromobut-3-en-1-yn-1-yl)trimethylsilane is an organosilicon compound with the molecular formula C7H11BrSi It is characterized by the presence of a bromine atom attached to a butenynyl group, which is further bonded to a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-(4-Bromobut-3-en-1-yn-1-yl)trimethylsilane typically involves the reaction of 4-bromo-1-butyne with trimethylsilylacetylene under specific conditions. The reaction is often catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: (E)-(4-Bromobut-3-en-1-yn-1-yl)trimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(E)-(4-Bromobut-3-en-1-yn-1-yl)trimethylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-(4-Bromobut-3-en-1-yn-1-yl)trimethylsilane involves its reactivity towards various nucleophiles and electrophiles. The bromine atom serves as a leaving group in substitution reactions, while the trimethylsilyl group can stabilize intermediates through hyperconjugation. The compound’s reactivity is influenced by the electronic and steric effects of the substituents .

Comparison with Similar Compounds

  • (E)-(4-Chlorobut-3-en-1-yn-1-yl)trimethylsilane
  • (E)-(4-Iodobut-3-en-1-yn-1-yl)trimethylsilane
  • (E)-(4-Fluorobut-3-en-1-yn-1-yl)trimethylsilane

Comparison: Compared to its halogenated analogs, (E)-(4-Bromobut-3-en-1-yn-1-yl)trimethylsilane exhibits unique reactivity due to the bromine atom’s moderate electronegativity and size. This makes it a versatile intermediate in organic synthesis, offering a balance between reactivity and stability .

Properties

IUPAC Name

[(E)-4-bromobut-3-en-1-ynyl]-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrSi/c1-9(2,3)7-5-4-6-8/h4,6H,1-3H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZBLUKDUBOQPX-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC=CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)C#C/C=C/Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-(4-Bromobut-3-en-1-yn-1-yl)trimethylsilane

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